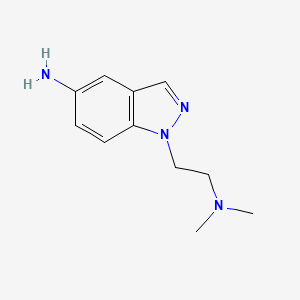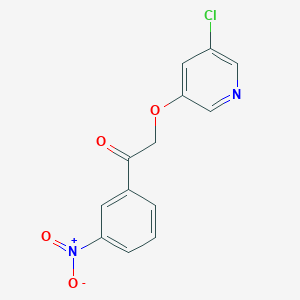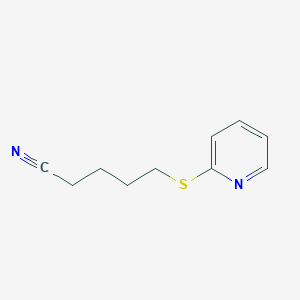
4-(Prop-2-yn-1-yl)cyclohexane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Prop-2-yn-1-yl)cyclohexane-1,3-dione is an organic compound with the chemical formula C9H10O2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Prop-2-yn-1-yl)cyclohexane-1,3-dione typically involves organic synthesis reactions. One common method involves starting from distillable organic compounds and proceeding through reactions such as acid-base neutralization and sublimation to obtain the pure product . Another method includes the reaction of 1,3-cyclohexanedione with propargyl bromide in the presence of a base like potassium carbonate .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Prop-2-yn-1-yl)cyclohexane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
4-(Prop-2-yn-1-yl)cyclohexane-1,3-dione is a versatile material used in scientific research. Its unique structure allows for diverse applications, including:
Drug Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals.
Catalyst Development: The compound is used in the development of catalysts for chemical reactions.
Materials Science:
Mecanismo De Acción
The mechanism by which 4-(Prop-2-yn-1-yl)cyclohexane-1,3-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing the behavior of other molecules in the system. Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully understand its molecular targets and pathways .
Comparación Con Compuestos Similares
1,3-Cyclohexanedione: A structurally related compound with similar reactivity.
4-(Prop-2-yn-1-yl)cyclopentane: Another compound with a similar propargyl group but a different ring structure.
Propiedades
Fórmula molecular |
C9H10O2 |
|---|---|
Peso molecular |
150.17 g/mol |
Nombre IUPAC |
4-prop-2-ynylcyclohexane-1,3-dione |
InChI |
InChI=1S/C9H10O2/c1-2-3-7-4-5-8(10)6-9(7)11/h1,7H,3-6H2 |
Clave InChI |
XHFJDFMODUDAJX-UHFFFAOYSA-N |
SMILES canónico |
C#CCC1CCC(=O)CC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-5-[1-(methylthio)ethyl]pyrimidine](/img/structure/B8368486.png)



![4-[(alpha-Methyl)-2,6-dimethylbenzyl]imidazole](/img/structure/B8368525.png)








![2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]ethanol](/img/structure/B8368591.png)
